rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis
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Overview
Description
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis: is a chiral compound with significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the enantioselective reduction of racemic precursors using chiral catalysts or reagents. For example, the reduction of racemic isoflavanones can be achieved using sodium borohydride (NaBH4) or L-selectride under controlled conditions to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOH in aqueous solution, KOtBu in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. For example, it may interact with muscarinic receptors, affecting neurotransmitter release and signal transduction .
Comparison with Similar Compounds
- rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis
- rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol, cis
Comparison: rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenyl group. This combination of features distinguishes it from other similar compounds, which may lack one or more of these characteristics .
Properties
CAS No. |
2307753-41-7 |
---|---|
Molecular Formula |
C10H12FN |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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